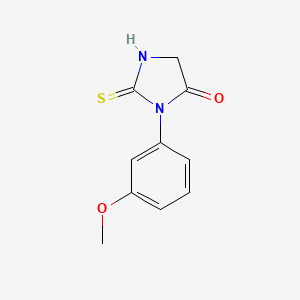
1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, also known as PD146176, is a chemical compound with potential therapeutic applications in various fields of research. This compound belongs to the class of imidazoline derivatives and has been extensively studied for its biological properties.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Imidazole derivatives, including those with methoxyphenyl groups, have been studied for their corrosion inhibition efficacy. One study focused on the corrosion inhibition of mild steel in acidic solutions, finding that imidazole derivatives exhibited high efficiency, with strong adsorption characteristics following the Langmuir model (Prashanth et al., 2021).
Electrochemical Evaluation
- Substituted imidazole derivatives, including those with methoxyphenyl groups, have been synthesized and their electrochemical properties evaluated. These compounds demonstrated potential bioreduction properties, indicating their usefulness in various chemical and pharmaceutical applications (Zaki et al., 2012).
Anti-Cancer Activity
- A study explored the anti-cancer activity of metal ion complexes derived from an imidazole compound with a methoxyphenyl group. These complexes were tested against a breast cancer cell line, showing that the gold(III) complex exhibited higher cytotoxicity than the nickel(II) complex (Ghani & Alabdali, 2022).
Antiprotozoal Activity
- Research on benzimidazole derivatives, which include methoxyphenyl and sulfanyl groups, revealed strong antiprotozoal activity against organisms like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds showed nanomolar range efficacy, surpassing that of metronidazole, the standard drug for these parasites (Pérez‐Villanueva et al., 2013).
Photochromism Studies
- Imidazole derivatives, including those with methoxyphenyl groups, were synthesized and studied for their photochromic properties. These compounds showed photochromism in solution upon irradiation, indicating potential applications in the field of photoresponsive materials (Bai et al., 2010).
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-14-8-4-2-3-7(5-8)12-9(13)6-11-10(12)15/h2-5H,6H2,1H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIQEPUGTBWSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CNC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


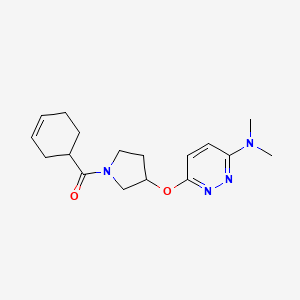

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2503204.png)
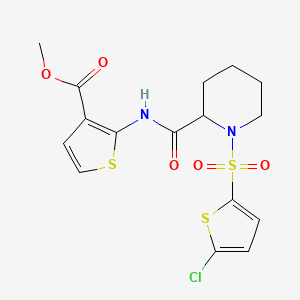
![3-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B2503207.png)
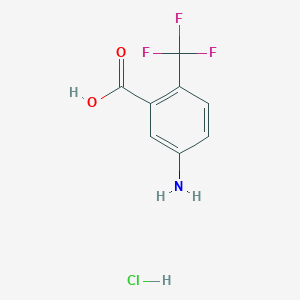
![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate](/img/structure/B2503209.png)
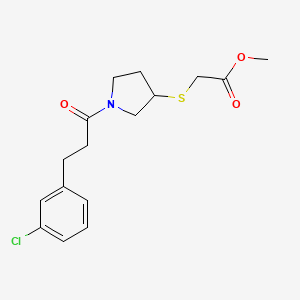
![5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-2-methoxybenzamide](/img/structure/B2503211.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] benzoate](/img/structure/B2503213.png)
![N-[(1R,2R)-2-Ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2503215.png)
![4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide](/img/structure/B2503216.png)
![3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2503219.png)